molecular formula C21H17NO4 B5664163 4-(anilinocarbonyl)phenyl 3-methoxybenzoate

4-(anilinocarbonyl)phenyl 3-methoxybenzoate

Cat. No. B5664163
M. Wt: 347.4 g/mol
InChI Key: SJSIPGWZWDTJIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(anilinocarbonyl)phenyl 3-methoxybenzoate often involves multi-step chemical processes that include condensation, cyclization, and functional group transformations. For instance, the synthesis of related compounds such as 4-methoxybenzoyl and 3-(hydroxymethyl)phenyl groups involves specific reactions that lead to the formation of complex structures through strategic bond formations and molecular arrangements (Ngah, Fauzi, & Yamin, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(anilinocarbonyl)phenyl 3-methoxybenzoate showcases intricate arrangements of atomic groups leading to unique physical and chemical properties. For example, studies on related molecules highlight how specific substituents and functional groups' orientations significantly affect molecular geometry and intermolecular interactions, impacting overall stability and reactivity (Hoshino, Hasegawa, & Matsunaga, 1991).

Chemical Reactions and Properties

The chemical reactivity of 4-(anilinocarbonyl)phenyl 3-methoxybenzoate and its derivatives is influenced by the nature of the substituents and the molecular framework. Research into similar compounds reveals insights into reaction mechanisms, including intramolecular charge transfer, protonation-deprotonation dynamics, and the formation of complex structures through specific chemical interactions (Smith, Wermuth, Young, & White, 2009).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and phase behavior, are crucial for understanding the material characteristics of 4-(anilinocarbonyl)phenyl 3-methoxybenzoate. Studies on related compounds have shown that properties like thermal stability and mesomorphic behavior are significantly influenced by molecular structure and substituent effects (Okamoto, Umeda, & Takenaka, 1998).

Chemical Properties Analysis

The chemical properties of 4-(anilinocarbonyl)phenyl 3-methoxybenzoate encompass its reactivity towards various reagents, stability under different conditions, and potential for forming derivatives. Investigations into compounds with similar structures provide valuable information on their redox characteristics, susceptibility to nucleophilic attacks, and capacity for engaging in specific chemical transformations (Srivastava, Gupta, Singh, Jafri, Arshad, & Banerjee, 2017).

properties

IUPAC Name

[4-(phenylcarbamoyl)phenyl] 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-25-19-9-5-6-16(14-19)21(24)26-18-12-10-15(11-13-18)20(23)22-17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSIPGWZWDTJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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